GNF-8625 vs. Imidazopyridazine Analog 16: Superior Oral Bioavailability and Half-Life for In Vivo Dosing
In a direct head-to-head rat pharmacokinetic study comparing GNF-8625 (compound 17) with its close structural analog 16, GNF-8625 exhibited a 1.8-fold longer terminal half-life (T1/2: 1.6 h vs. 0.9 h) and a 2-fold higher volume of distribution (Vss: 4.9 L/kg vs. 2.4 L/kg), while maintaining comparable oral bioavailability (27% vs. 26%) [1]. This improved half-life and distribution volume indicate a more favorable systemic exposure profile, potentially enabling less frequent dosing.
| Evidence Dimension | Rat Pharmacokinetics (IV: 3 mg/kg; PO: 10 mg/kg) |
|---|---|
| Target Compound Data | CL = 45.2 mL/min/kg; Vss = 4.9 L/kg; T1/2 = 1.6 h; F = 27% |
| Comparator Or Baseline | Compound 16: CL = 45.5 mL/min/kg; Vss = 2.4 L/kg; T1/2 = 0.9 h; F = 26% |
| Quantified Difference | GNF-8625 T1/2 1.8× longer; Vss 2× higher; F comparable (27% vs. 26%) |
| Conditions | Male Sprague-Dawley and Wistar rats; formulation in 75% PEG300/25% D5W [1] |
Why This Matters
A longer half-life and higher volume of distribution in preclinical models can translate to sustained target engagement and improved in vivo efficacy, a critical parameter for selecting a compound for animal studies.
- [1] Choi HS, Rucker PV, Wang Z, Fan Y, Albaugh P, Chopiuk G, et al. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors. ACS Med Chem Lett. 2015 Mar 16;6(5):562-7. Table 2. View Source
